2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate chemical properties
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate chemical properties
An In-depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Properties, Mechanisms, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate, a heterobifunctional crosslinking agent of significant interest to researchers, chemists, and drug development professionals. The document elucidates the compound's core chemical properties, mechanisms of action, and practical applications, with a focus on bioconjugation and polymer science. By synthesizing technical data with field-proven insights, this guide serves as an authoritative resource for leveraging this versatile reagent in experimental design and application. We will explore the distinct reactivity of its N-Hydroxysuccinimide (NHS) ester and acrylamide moieties, provide detailed protocols for its use, and discuss critical parameters for storage and handling to ensure experimental success and reproducibility.
Chemical Identity and Physicochemical Properties
Establishing the fundamental identity of a reagent is the first step toward its effective application. 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate is known by several names and is uniquely identified by its CAS number.
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IUPAC Name: (2,5-dioxopyrrolidin-1-yl) 6-(prop-2-enoylamino)hexanoate[1]
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Synonyms: N-Succinimidyl 6-acrylamidohexanoate, Acryloyl-X, SE
The compound's physical and chemical properties are essential for calculating molar quantities, assessing solubility, and planning reaction conditions.
| Property | Value | Source |
| Molecular Weight | 282.29 g/mol | [1][2] |
| Appearance | White to Off-White Powder or Crystals | [2] |
| Melting Point | 118.0-122.0 °C | [2] |
| Canonical SMILES | C=CC(=O)NCCCCCC(=O)ON1C(=O)CCC1=O | [1] |
Core Chemistry and Dual-Reactivity Mechanism
The utility of 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate stems from its heterobifunctional nature, possessing two distinct reactive groups on a flexible hexanoate spacer. This allows for controlled, often sequential, covalent modification of different functional groups.
The Amine-Reactive N-Hydroxysuccinimide (NHS) Ester
The NHS ester is one of the most widely used functional groups for modifying primary amines (-NH₂) found on the N-terminus of proteins and the side chain of lysine residues.[4][5]
Mechanism of Action: The reaction is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a leaving group.[5][6]
Causality of Reaction Conditions: The efficiency of this reaction is critically dependent on pH.[7]
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Below pH 7.2: The majority of primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing the reaction rate.[8]
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Above pH 9.0: While amines are highly reactive, the NHS ester itself becomes increasingly susceptible to hydrolysis, where water acts as the nucleophile.[6][9] This competing reaction cleaves the ester, inactivating the reagent.[10]
Therefore, a pH range of 7.2-8.5 represents an essential compromise, balancing sufficient amine nucleophilicity with a manageable half-life for the NHS ester, ensuring optimal conjugation yield.[8][10]
Caption: NHS ester reaction with a primary amine and the competing hydrolysis pathway.
The Sulfhydryl-Reactive Acrylamide Moiety
The acrylamide group is a Michael acceptor, making it reactive towards nucleophiles, most notably the sulfhydryl groups (-SH) of cysteine residues. This reaction, a conjugate addition, forms a stable thioether bond. This functionality is particularly valuable for site-specific modifications, as free cysteines are often less abundant on a protein surface than lysines. Furthermore, the acrylamide group can participate in free-radical polymerization, making this compound an excellent crosslinker for the formation of hydrogels and other polymeric biomaterials.[2]
Stability, Storage, and Handling: A Self-Validating System
The high reactivity of the NHS ester group makes it inherently susceptible to degradation, primarily through hydrolysis.[10][11] Adherence to strict storage and handling protocols is not merely a recommendation but a foundational component of experimental reproducibility.
| Condition | Solid Reagent | Stock Solution (Anhydrous Solvent) | Aqueous Solution |
| Storage Temp. | -20°C or -80°C | -20°C or -80°C | Prepare Immediately Before Use |
| Key Practices | Store under desiccation (e.g., with silica gel). Protect from light. | Use high-quality, anhydrous DMSO or DMF.[12] Aliquot into single-use volumes to avoid freeze-thaw cycles. | Do not store. Discard unused portion.[10] |
The Critical Equilibration Step: Before opening any vial stored at low temperatures, it is imperative to allow the container to equilibrate completely to room temperature.[9][12] Opening a cold vial will cause atmospheric moisture to condense directly onto the reagent, leading to rapid hydrolysis and loss of reactivity. This simple step is the most common and preventable cause of reagent failure.
Application: Protein Modification Protocol
This protocol provides a generalized workflow for conjugating 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate to a protein via its primary amines. Optimization for specific proteins and desired degrees of labeling is recommended.
Required Materials
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Protein: Purified protein of interest (1-10 mg/mL).
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Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0. Do not use Tris or glycine buffers , as they contain primary amines that will compete in the reaction.[9]
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Reagent: 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate.
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Solvent: High-quality, anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[7]
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Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.
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Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassette.[13]
Step-by-Step Methodology
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Protein Preparation: Ensure the protein is fully dissolved in the Reaction Buffer. If the protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column.[4]
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NHS Ester Stock Preparation: Allow the vial of the reagent to warm to room temperature. Immediately before use, prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF.[13]
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Initiate Conjugation: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of organic solvent should ideally be less than 10% of the total reaction volume to avoid protein denaturation.[13]
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Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.[13] Longer incubation times do not necessarily increase yield due to the competing hydrolysis of the reagent.
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Quench Reaction (Optional): To stop the reaction and consume any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.
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Purification: Remove unreacted crosslinker and the NHS byproduct by passing the reaction mixture over a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[4] Monitor the column effluent at 280 nm to collect the protein-containing fractions.
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Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or functional assays.
Caption: Experimental workflow for protein modification using an NHS ester crosslinker.
Conclusion
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate is a powerful and versatile tool for chemical biology and materials science. Its dual reactivity enables the straightforward covalent linkage of amine-containing biomolecules to sulfhydryl groups or polymeric matrices. A thorough understanding of its underlying chemistry, particularly the pH-dependent reactivity and hydrolytic instability of the NHS ester moiety, is paramount for its successful and reproducible application. By following the outlined protocols for handling, storage, and reaction, researchers can effectively harness the capabilities of this reagent to advance their work in drug delivery, diagnostics, and the creation of novel biomaterials.[2]
References
- An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. (2025). Benchchem.
- Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Thermo Fisher Scientific.
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
- 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate.
- 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexano
- Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?
- Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods (RSC Publishing).
- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.
- 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexano
- The Role of N-Hydroxysuccinimide (NHS) Esters in Protein Modification: A Technical Guide. (2025). Benchchem.
- Amine-Reactive Crosslinker Overview.
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
- Protocol for PEG NHS Ester. (2022). BroadPharm.
- An In-Depth Technical Guide to the Mechanism of Action for Maleimide-NHS Ester Crosslinkers. (2025). Benchchem.
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